molecular formula C31H35FN8O2 B12375085 Menin-MLL inhibitor 27 CAS No. 2938995-50-5

Menin-MLL inhibitor 27

Numéro de catalogue: B12375085
Numéro CAS: 2938995-50-5
Poids moléculaire: 570.7 g/mol
Clé InChI: XDXAYPYOHXUEAM-CLHVYKLBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Menin-MLL inhibitor 27 is a small molecule designed to inhibit the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. This interaction is crucial in the development of acute leukemias, particularly those with MLL rearrangements. By disrupting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Menin-MLL inhibitor 27 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance binding affinity and selectivity for the menin-MLL interaction site. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification techniques such as crystallization or chromatography. Additionally, ensuring compliance with regulatory standards for pharmaceutical production is essential .

Analyse Des Réactions Chimiques

Types of Reactions

Menin-MLL inhibitor 27 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines .

Mécanisme D'action

Menin-MLL inhibitor 27 exerts its effects by binding to the menin protein and preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, inhibition of cell proliferation, and induction of differentiation in leukemia cells. The molecular targets involved include the menin protein and the MLL fusion proteins, which are critical for the leukemogenic activity of MLL rearrangements .

Comparaison Avec Des Composés Similaires

Similar Compounds

Several other menin inhibitors have been developed, including:

Uniqueness of Menin-MLL Inhibitor 27

This compound is unique in its specific binding affinity and selectivity for the menin-MLL interaction site. This specificity allows for effective disruption of the menin-MLL interaction, leading to potent anti-leukemic activity. Additionally, its optimized pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent .

Propriétés

Numéro CAS

2938995-50-5

Formule moléculaire

C31H35FN8O2

Poids moléculaire

570.7 g/mol

Nom IUPAC

[(3S,3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl]-[2-[6-[2-(4-cyclopropylpyrimidin-5-yl)-4-fluorophenoxy]-1,2,4-triazin-5-yl]-2,7-diazaspiro[3.5]nonan-7-yl]methanone

InChI

InChI=1S/C31H35FN8O2/c32-21-6-7-25(23(12-21)24-14-33-17-35-26(24)19-4-5-19)42-29-28(36-18-37-38-29)40-15-31(16-40)8-10-39(11-9-31)30(41)27-22-3-1-2-20(22)13-34-27/h6-7,12,14,17-20,22,27,34H,1-5,8-11,13,15-16H2/t20-,22-,27-/m0/s1

Clé InChI

XDXAYPYOHXUEAM-CLHVYKLBSA-N

SMILES isomérique

C1C[C@H]2CN[C@@H]([C@H]2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8

SMILES canonique

C1CC2CNC(C2C1)C(=O)N3CCC4(CC3)CN(C4)C5=C(N=NC=N5)OC6=C(C=C(C=C6)F)C7=CN=CN=C7C8CC8

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.